molecular formula C31H27FN4O2S B12628781 C31H27FN4O2S

C31H27FN4O2S

Cat. No.: B12628781
M. Wt: 538.6 g/mol
InChI Key: RZOIHPAAISSCDH-USHMODERSA-N
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Description

. This compound is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.

    Introduction of the methoxyphenyl group: This step involves the attachment of the methoxyphenyl group to the triazole ring.

    Formation of the benzenecarboxamide: This step involves the reaction of the intermediate with a benzenecarboxylic acid derivative to form the final product.

The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide can be compared with other similar compounds, such as:

    4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide: This compound has a similar structure but may have different functional groups or substituents.

    Other triazole derivatives: These compounds share the triazole ring structure but differ in their substituents and overall molecular structure.

Properties

Molecular Formula

C31H27FN4O2S

Molecular Weight

538.6 g/mol

IUPAC Name

(5Z)-5-[[3-[3-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C31H27FN4O2S/c32-25-14-12-22(13-15-25)21-38-27-11-7-8-23(18-27)29-24(20-36(34-29)26-9-3-1-4-10-26)19-28-30(37)33-31(39-28)35-16-5-2-6-17-35/h1,3-4,7-15,18-20H,2,5-6,16-17,21H2/b28-19-

InChI Key

RZOIHPAAISSCDH-USHMODERSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)OCC5=CC=C(C=C5)F)C6=CC=CC=C6)/S2

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)OCC5=CC=C(C=C5)F)C6=CC=CC=C6)S2

Origin of Product

United States

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